1-(9-Bromononyl)pyridin-1-ium bromide
Description
1-(9-Bromononyl)pyridin-1-ium bromide is a quaternary ammonium salt featuring a pyridinium core substituted with a 9-bromononyl alkyl chain and a bromide counterion.
Properties
CAS No. |
64480-45-1 |
|---|---|
Molecular Formula |
C14H23Br2N |
Molecular Weight |
365.15 g/mol |
IUPAC Name |
1-(9-bromononyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C14H23BrN.BrH/c15-11-7-4-2-1-3-5-8-12-16-13-9-6-10-14-16;/h6,9-10,13-14H,1-5,7-8,11-12H2;1H/q+1;/p-1 |
InChI Key |
HULBBUKBNTZHOX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CCCCCCCCCBr.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Bromononyl)pyridin-1-ium bromide typically involves the reaction of pyridine with 9-bromononyl bromide in an anhydrous solvent such as acetone. The reaction is carried out in a sealed pressure vial at elevated temperatures (around 90°C) to ensure complete conversion . The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of 1-(9-Bromononyl)pyridin-1-ium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated purification systems ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(9-Bromononyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 9-bromononyl chain can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyridinium ring can participate in redox reactions, where it can be reduced to a dihydropyridine derivative or oxidized to form pyridine N-oxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures (50-80°C).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridinium salts with various functional groups.
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of dihydropyridine derivatives.
Scientific Research Applications
1-(9-Bromononyl)pyridin-1-ium bromide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(9-Bromononyl)pyridin-1-ium bromide involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium ring can interact with negatively charged biomolecules, while the 9-bromononyl chain can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Pyridinium bromides differ in alkyl/aryl chain length, substituents, and functional groups, which significantly influence their physical and chemical behaviors.
Table 1: Structural and Physical Comparisons
Key Observations :
- Chain Length: Longer aliphatic chains (e.g., 9-bromononyl or decyl) enhance hydrophobicity, favoring micelle formation or surfactant behavior. Shorter chains (e.g., phenacyl) improve solubility in polar solvents .
- Aromatic vs. Aliphatic Substituents : Aromatic derivatives (e.g., 3-bromobenzyl) exhibit higher melting points and rigidity, while aliphatic chains increase flexibility and reduce melting points .
- Functional Groups: Ketone-containing derivatives (e.g., phenacyl) enable nucleophilic reactions, whereas brominated chains (e.g., 9-bromononyl) serve as leaving groups in substitution reactions .
Key Observations :
- Long-chain alkyl bromides (e.g., 9-bromononyl) may require extended reaction times due to steric hindrance.
- Aromatic substituents (e.g., bromobenzyl) often achieve higher yields due to faster quaternization kinetics .
Key Observations :
- Biological Activity : Aromatic pyridinium salts (e.g., BOP-1) are potent enzyme inhibitors, while aliphatic derivatives are less explored in this context .
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